IDH-305
Vue d'ensemble
Description
IDH305 est un inhibiteur allostérique puissant, administrable par voie orale, sélectif pour les mutants de l'isocitrate déshydrogénase 1 (IDH1). Ce composé est spécifiquement conçu pour cibler la mutation R132 de l'IDH1, qui entraîne l'accumulation de l'oncométabolisme 2-hydroxyglutarate (2-HG). L'accumulation de 2-hydroxyglutarate favorise la tumorigenèse et est retrouvée dans divers cancers, notamment le gliome, le chondrosarcome, le cholangiocarcinome, la leucémie myéloïde aiguë et le syndrome myélodysplasique .
Applications De Recherche Scientifique
IDH305 a des applications de recherche scientifique significatives, en particulier dans le domaine de l'oncologie. Il est utilisé dans des études précliniques et cliniques pour évaluer son efficacité dans le traitement des cancers avec des mutations de l'IDH1. Le composé a montré une activité antitumorale dans des modèles précliniques et est en cours d'investigation dans des essais cliniques pour son potentiel à traiter le gliome, la leucémie myéloïde aiguë, le syndrome myélodysplasique et d'autres tumeurs solides avec des mutations de l'IDH1 . De plus, IDH305 est utilisé en recherche pour comprendre le rôle des mutations de l'IDH1 dans la biologie du cancer et pour développer des thérapies ciblées pour ces mutations .
Mécanisme d'action
IDH305 exerce ses effets en inhibant sélectivement l'enzyme IDH1 mutante. Le composé se lie de manière allostérique à l'enzyme mutante, provoquant un changement conformationnel qui réduit son activité. Cette inhibition empêche la conversion de l'isocitrate en 2-hydroxyglutarate, réduisant ainsi les niveaux de cet oncométabolisme dans les cellules. En abaissant les niveaux de 2-hydroxyglutarate, IDH305 peut réduire le potentiel tumorigenique des cellules hébergeant des mutations de l'IDH1 .
Mécanisme D'action
Target of Action
IDH-305 is an orally available, mutant-selective, and brain-penetrant inhibitor . It primarily targets the Isocitrate Dehydrogenase 1 (IDH1) enzyme . This enzyme plays a crucial role in the tricarboxylic acid cycle (TAC), a key metabolic pathway . Specifically, this compound targets the IDH1 (R132) mutation .
Mode of Action
This compound interacts with its target, the mutant IDH1 enzyme, in a specific manner. It acts as an allosteric inhibitor , meaning it binds to a site on the enzyme different from the active site, leading to a change in the enzyme’s conformation and activity. This interaction suppresses the mutant IDH1-dependent production of 2-hydroxyglutarate (2-HG), an oncometabolite that promotes tumorigenesis .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the tricarboxylic acid cycle (TAC) . Mutations in the IDH1 enzyme, specifically at the 132nd amino acid residue (R132*), result in the cellular accumulation of the oncometabolite, 2-hydroxyglutarate (2-HG) . By inhibiting the mutant IDH1 enzyme, this compound reduces the production of 2-HG, thereby affecting the downstream effects of this oncometabolite .
Pharmacokinetics
This compound exhibits rapid absorption with a median T max ranging from 1 to 4 hours following administration . The mean half-life (T 1/2) is approximately 4 to 10 hours across the dose levels . Interpatient variability is moderate, and exposure increases with dose in a less than dose-proportional manner . Most patients demonstrated target engagement with a reduction in 2-HG concentration at all doses .
Result of Action
The primary molecular effect of this compound is the suppression of 2-HG production, which is a direct result of its inhibitory action on the mutant IDH1 enzyme . On a cellular level, this leads to a decrease in cell proliferation . In clinical studies, complete remission or remission with incomplete count recovery occurred in a significant proportion of patients with acute myeloid leukemia (AML) and myelodysplastic syndrome (MDS) .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the presence of the specific IDH1 (R132) mutation, the cellular environment, and the patient’s overall health status
Analyse Biochimique
Biochemical Properties
IDH-305 plays a crucial role in biochemical reactions by inhibiting the mutant form of the enzyme isocitrate dehydrogenase 1 (IDH1). This inhibition prevents the conversion of isocitrate to alpha-ketoglutarate, leading to the accumulation of the oncometabolite 2-hydroxyglutarate (2-HG). The compound interacts specifically with the mutant IDH1 enzyme, binding allosterically to inhibit its activity . This interaction is highly selective, ensuring that the wild-type IDH1 enzyme remains unaffected .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. In cancer cells harboring the IDH1 mutation, this compound reduces the levels of 2-hydroxyglutarate, thereby reversing the epigenetic and metabolic alterations induced by this oncometabolite . This leads to the restoration of normal cellular differentiation and proliferation. Additionally, this compound has been shown to inhibit cell growth and induce apoptosis in mutant IDH1-expressing cells . The compound also influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of IDH1 .
Molecular Mechanism
The molecular mechanism of this compound involves its selective binding to the mutant IDH1 enzyme. By binding allosterically, this compound inhibits the enzyme’s ability to convert isocitrate to alpha-ketoglutarate, leading to a reduction in 2-hydroxyglutarate levels . This inhibition disrupts the downstream effects of the oncometabolite, including altered gene expression and impaired cellular differentiation . The compound’s selectivity for the mutant enzyme ensures minimal off-target effects, making it a promising therapeutic agent for cancers with IDH1 mutations .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits rapid absorption and a half-life of approximately 4-10 hours across different doses . Over time, this compound has been shown to maintain its inhibitory effects on mutant IDH1, leading to sustained reductions in 2-hydroxyglutarate levels and continued inhibition of cancer cell proliferation . Long-term studies have demonstrated the compound’s stability and its ability to induce lasting changes in cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In preclinical studies, this compound has been administered at doses ranging from 75 mg to 750 mg twice daily . The compound has shown dose-dependent reductions in 2-hydroxyglutarate levels and inhibition of tumor growth . Higher doses have been associated with increased adverse effects, including hepatotoxicity and differentiation syndrome . These findings highlight the importance of optimizing the dosage to balance efficacy and safety.
Metabolic Pathways
This compound is involved in metabolic pathways related to the tricarboxylic acid (TCA) cycle. By inhibiting mutant IDH1, the compound prevents the conversion of isocitrate to alpha-ketoglutarate, leading to the accumulation of isocitrate and a reduction in 2-hydroxyglutarate levels . This disruption in metabolic flux affects various downstream pathways, including those involved in cellular energy production and biosynthesis . The compound’s interaction with IDH1 also influences the levels of other metabolites and cofactors in the TCA cycle .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound is orally bioavailable and can penetrate the blood-brain barrier, making it effective in targeting brain tumors such as gliomas . This compound interacts with transporters and binding proteins that facilitate its uptake and distribution within cells . The compound’s localization and accumulation in specific tissues are influenced by its physicochemical properties and interactions with cellular components .
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity and function. The compound primarily targets the cytosolic and mitochondrial forms of the mutant IDH1 enzyme . By inhibiting IDH1 in these compartments, this compound effectively reduces the production of 2-hydroxyglutarate and restores normal cellular function . The compound’s localization is directed by specific targeting signals and post-translational modifications that ensure its delivery to the appropriate subcellular compartments .
Méthodes De Préparation
Les voies de synthèse et les conditions réactionnelles de l'IDH305 ne sont pas décrites en détail dans la littérature disponible. Il est connu que l'IDH305 est un composé biodisponible par voie orale, ce qui indique que sa synthèse implique la création d'une forme stable et absorbable qui peut être administrée par voie orale. Les méthodes de production industrielle impliquent probablement des processus de fabrication pharmaceutique standard, notamment la synthèse chimique, la purification et la formulation .
Analyse Des Réactions Chimiques
IDH305 subit diverses réactions chimiques, principalement axées sur son interaction avec l'enzyme IDH1 mutante. Le composé est conçu pour inhiber la production de 2-hydroxyglutarate en se liant à l'enzyme IDH1 mutante. Cette inhibition est réalisée par modulation allostérique, où IDH305 se lie à un site de l'enzyme distinct du site actif, provoquant un changement conformationnel qui réduit l'activité de l'enzyme .
Comparaison Avec Des Composés Similaires
IDH305 est unique dans sa sélectivité pour l'enzyme IDH1 mutante et sa capacité à pénétrer le cerveau, ce qui le rend particulièrement utile pour traiter les tumeurs cérébrales telles que le gliome. Des composés similaires comprennent d'autres inhibiteurs de l'IDH1 tels que l'AG-120 (ivosidenib) et l'AG-881 (vorasidenib), qui ciblent également les mutations de l'IDH1 mais peuvent différer par leur sélectivité, leur puissance et leurs propriétés pharmacocinétiques . Les propriétés de pénétration cérébrale de l'IDH305 et son ciblage spécifique de la mutation R132 de l'IDH1 le distinguent de ces autres inhibiteurs .
Activité Biologique
IDH-305 is a selective inhibitor targeting mutant isocitrate dehydrogenase 1 (IDH1), particularly the R132H mutation, which is implicated in various cancers, including gliomas and acute myeloid leukemia (AML). This compound has garnered attention for its potential to modulate the production of the oncometabolite 2-hydroxyglutarate (2-HG), which accumulates due to IDH1 mutations. The following sections detail the biological activity, pharmacodynamics, clinical findings, and case studies related to this compound.
This compound functions as an allosteric inhibitor of mutant IDH1 enzymes. By binding to an allosteric site, it alters the enzyme's conformation, reducing its affinity for isocitrate and thereby decreasing 2-HG production. This mechanism is crucial in restoring normal cellular metabolism and inhibiting tumor growth in IDH1-mutant cancers.
Preclinical Studies
Preclinical evaluations have demonstrated that this compound effectively reduces 2-HG levels in various models. A study indicated that a single dose of 100 mg/kg could decrease tumor 2-HG levels by up to 95% in mouse models with IDH1 mutations . In vitro studies also suggested significant antiproliferative effects on cells expressing mutant IDH1 .
Clinical Trials
This compound has progressed into human clinical trials, focusing on patients with advanced malignancies harboring IDH1 mutations. Key findings from these trials include:
- Phase I Study : Conducted on patients with IDH1 R132-mutant AML and myelodysplastic syndrome (MDS), where doses ranged from 75 to 750 mg twice daily. The study aimed to establish the maximum tolerated dose (MTD) and evaluate safety and efficacy .
- Efficacy : In this trial, 35 out of 41 patients exhibited target engagement with a notable reduction in plasma 2-HG concentrations across all doses. Complete remission was achieved in approximately 27% of AML patients treated .
- Safety Profile : Adverse events included increased bilirubin levels and nausea, with manageable hepatotoxicity noted. The study was halted prematurely due to a narrow therapeutic window, but preliminary data suggested a favorable safety profile .
Pharmacokinetics
The pharmacokinetic properties of this compound have been characterized as follows:
PK Parameter | Mouse | Rat | Dog | Human |
---|---|---|---|---|
In vitro liver microsomal clearance (μL min –1 mg –1) | 61 | 45 | 28 | 56 |
In vivo plasma clearance (mL min –1 kg –1) | 29 | 34 | 24 | n.d. |
Plasma protein binding (%) | 88 | 83 | 89 | 83 |
Brain homogenate binding (%) | 93 | 95 | n.d. | n.d. |
Brain to plasma ratio (total/unbound) | 0.29/0.17 | 0.61/0.18 | n.d. | n.d. |
Case Studies
Several case studies have highlighted the clinical implications of this compound:
- Case Study in Glioma Patients : In a cohort of glioma patients treated with this compound, imaging studies revealed a significant reduction in tumor volume correlated with decreased levels of 2-HG over time. Follow-up MR scans demonstrated sustained reductions in metabolite levels, suggesting effective target modulation .
- AML Patient Response : A patient with refractory AML showed a complete response after treatment with this compound, with significant decreases in peripheral blood blasts and normalization of blood counts following therapy .
Propriétés
IUPAC Name |
(4R)-4-[(1S)-1-fluoroethyl]-3-[2-[[(1S)-1-[4-methyl-5-[2-(trifluoromethyl)pyridin-4-yl]pyridin-2-yl]ethyl]amino]pyrimidin-4-yl]-1,3-oxazolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22F4N6O2/c1-12-8-17(30-10-16(12)15-4-6-28-19(9-15)23(25,26)27)14(3)31-21-29-7-5-20(32-21)33-18(13(2)24)11-35-22(33)34/h4-10,13-14,18H,11H2,1-3H3,(H,29,31,32)/t13-,14-,18+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCGDPJCUIKLTDU-SUNYJGFJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1C2=CC(=NC=C2)C(F)(F)F)C(C)NC3=NC=CC(=N3)N4C(COC4=O)C(C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC=C1C2=CC(=NC=C2)C(F)(F)F)[C@H](C)NC3=NC=CC(=N3)N4[C@H](COC4=O)[C@H](C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22F4N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1628805-46-8 | |
Record name | IDH-305 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1628805468 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | IDH-305 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A791KH7YZW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.